Tyr-D-Pen-Gly-Phe-D-Pen, commonly known as DPDPE (D-Penicillamine-enkephalin), is a synthetic pentapeptide that selectively acts as an agonist at the delta-opioid receptor. This compound was developed in the early 1980s as part of ongoing research into opioid peptides, particularly focusing on the structure-activity relationships of enkephalins. DPDPE is notable for its high selectivity for the delta-opioid receptor, which plays a critical role in pain modulation and other physiological processes. The compound is characterized by the presence of D-penicillamine residues at specific positions, which contribute to its unique biological activity and stability.
DPDPE is classified as a synthetic opioid peptide. It is derived from structural modifications of natural opioid peptides, such as met-enkephalin. The compound's chemical structure includes a sequence of amino acids: Tyrosine (Tyr), D-Penicillamine (D-Pen), Glycine (Gly), Phenylalanine (Phe), and another D-Penicillamine. Its systematic name is L-Tyrosyl-D-penicillamyl-glycyl-L-phenylalanyl-D-penicillamine.
The synthesis of DPDPE involves several key steps primarily conducted through peptide coupling reactions. The production process typically utilizes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
The molecular structure of DPDPE can be represented by its chemical formula . The compound features a cyclic structure due to the disulfide bond formed between the two D-penicillamine residues.
This structure contributes to its biological activity and receptor selectivity.
DPDPE participates in various chemical reactions, primarily related to its disulfide bonds and peptide backbone.
DPDPE exerts its pharmacological effects by selectively binding to and activating the delta-opioid receptor, which is a subtype of G-protein-coupled receptors. Upon activation:
DPDPE has significant applications in scientific research:
The discovery of endogenous opioid peptides like enkephalins (Tyr-Gly-Gly-Phe-Leu/Met) in the mid-1970s marked a pivotal advancement in neuropharmacology, revealing natural ligands for μ-, δ-, and κ-opioid receptors [3]. These linear, ribosomally synthesized peptides exhibited moderate receptor affinity but suffered from rapid proteolytic degradation in vivo due to their flexible structures. Concurrently, researchers identified amphibian skin-derived peptides such as dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) and dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂) in the 1980s, which featured unusual D-amino acid residues at position 2 [6] [9]. These discoveries were revolutionary because: 1) D-amino acids were previously considered rare in eukaryotic systems, and 2) The presence of D-Ala or D-Met conferred exceptional receptor selectivity and metabolic stability. cDNA analysis confirmed these peptides originated from ribosomal precursors, with L-amino acids enzymatically isomerized to D-forms during post-translational processing—a stereoinversion mechanism with low efficiency but high functional impact [6].
Table 1: Key D-Amino Acid-Containing Peptides in Opioid Research
Peptide Name | Sequence | Source | Receptor Selectivity | Significance |
---|---|---|---|---|
[Met⁵]-Enkephalin | Tyr-Gly-Gly-Phe-Met | Mammalian brain | δ/μ | First endogenous opioids discovered [3] |
Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | Amphibian skin | μ | Demonstrated functional role of D-amino acids [9] |
Dermenkephalin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | Amphibian skin | δ | Confirmed ribosomal origin of D-aa peptides [6] |
Tyr-D-Pen-Gly-Phe-D-Pen | Cyclic (disulfide-bridged) | Synthetic | δ | Engineered stability/bioactivity [9] |
These findings catalyzed rational peptide engineering, where D-amino acid incorporation became a strategic tool to resist proteases and restrict conformation. Tyr-D-Pen-Gly-Phe-D-Pen emerged from this era as a synthetic analogue designed to optimize both stability and receptor specificity. Its design replaced the natural D-Ala of dermorphin with penicillamine (D-Pen: β,β-dimethylcysteine), introducing steric bulk and enabling disulfide cyclization—innovations addressing limitations of natural templates [9].
Nonribosomal peptide synthetases (NRPSs) are multimodular megaenzymes that assemble bioactive peptides without ribosomal machinery, enabling the incorporation of >500 non-proteinogenic monomers, including D-amino acids, hydroxy acids, and fatty acid chains [1] [8]. Unlike ribosomal synthesis, NRPSs operate via a thiotemplate mechanism where each module activates, thioesterifies, and incorporates one building block into the growing chain. A minimal NRPS module consists of three core domains:
Table 2: NRPS Domains Enabling Structural Diversity
Domain | Function | Role in D-Amino Acid Incorporation |
---|---|---|
Adenylation (A) | Substrate activation via adenylate formation | Can activate D-amino acids if pocket allows (e.g., gramicidin S NRPS) [1] |
Epimerization (E) | Converts L-amino acid to D-isomer post-loading | Essential for introducing D-aa in NRPs like surfactin [8] |
Condensation (C) | Forms peptide bond between T-domain-tethered substrates | May exhibit stereoselectivity for D-aa acceptors [4] |
The A domain acts as the primary gatekeeper of substrate selection, with its specificity determined by 10 key residues in the substrate-binding pocket. This "nonribosomal code" (e.g., the Stachelhaus code) allows bioinformatic prediction of incorporated monomers, though it shows flexibility for non-proteinogenic substrates [7] [8]. Crucially, epimerization domains (E) within NRPS modules catalyze L- to D-amino acid conversion after substrate loading onto the T domain. This enzymatic epimerization is critical in natural products like the immunosuppressant cyclosporin (containing D-Ala) and the antibiotic gramicidin S (featuring D-Phe) [1] [4]. The NRPS machinery thus provides nature’s blueprint for stabilizing non-standard amino acids—a principle leveraged in designing Tyr-D-Pen-Gly-Phe-D-Pen, where D-Pen mimics NRPS-derived D-aa but with enhanced conformational control [4] [8].
Conformational restriction is a cornerstone strategy for enhancing peptide receptor selectivity, metabolic stability, and bioavailability. Tyr-D-Pen-Gly-Phe-D-Pen exemplifies this through two engineered features:
Table 3: Conformational Constraints and Their Effects on Peptide Properties
Constraint Type | Example in Tyr-D-Pen-Gly-Phe-D-Pen | Biological Impact |
---|---|---|
D-Amino acid substitution | D-Pen at positions 2 and 5 | - Resists aminopeptidases [6] - Enhances δ-receptor selectivity [9] |
Cyclization via disulfide | Cys/D-Pen bridge between residues 2 and 5 | - Stabilizes β-turn conformation - Reduces renal clearance [5] |
Steric bulk incorporation | β,β-dimethyl groups of D-Pen | - Restricts side chain rotamers - Mimics bioactive conformation of enkephalins [5] |
Biophysical studies confirm that this constrained topology mimics the bioactive conformation of linear enkephalins at δ-opioid receptors (DOR). Molecular dynamics simulations reveal that the disulfide-bridged structure stabilizes a type II' β-turn at D-Pen²-Gly³-Phe⁴-D-Pen⁵, positioning Tyr¹ for transmembrane docking and Phe⁴ for aromatic stacking in the receptor pocket [5] [9]. This design overcomes limitations of endogenous peptides like [Leu⁵]-enkephalin, which adopts multiple conformations in solution, reducing receptor binding efficiency. By "pre-forming" the bioactive structure, Tyr-D-Pen-Gly-Phe-D-Pen achieves higher DOR affinity (Kᵢ = 0.36 nM) and selectivity (>1000-fold over MOR) than its linear counterparts—demonstrating the power of conformational engineering [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7